BRD4 Bromodomain Engagement: Quantified Weak Affinity as a Discriminating Selectivity Control
6-Bromo-3-(pyridin-2-yl)-1H-indazole exhibits a precisely defined, weak binding affinity for the BRD4 bromodomain 1 (BD1) with a Ki of 17.2 µM (1.72 × 10⁴ nM) [1]. This value is in stark contrast to optimized BRD4 inhibitors which typically achieve low nanomolar Ki values (e.g., < 100 nM). This low micromolar activity confirms the compound's utility as a negative control or a specificity benchmark in kinase inhibitor profiling, where BRD4 off-target engagement is a critical concern [2].
| Evidence Dimension | Binding Affinity (Ki) for BRD4 BD1 |
|---|---|
| Target Compound Data | Ki = 17.2 µM (1.72 × 10⁴ nM) |
| Comparator Or Baseline | Optimized BRD4 inhibitors (e.g., JQ1, I-BET762): Ki < 100 nM |
| Quantified Difference | >172-fold weaker affinity relative to optimized BRD4 inhibitors |
| Conditions | Fluorescence anisotropy competition binding assay against BRD4 BD1 |
Why This Matters
This quantifiably weak affinity establishes 6-Bromo-3-(pyridin-2-yl)-1H-indazole as a validated negative control for counter-screening assays against BRD4-mediated off-target effects, a crucial selection criterion for kinase inhibitor development programs.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Binding affinity to BRD4 BD1. Ki = 1.72E+4 nM. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. (Provides context for nanomolar potency of optimized BRD4 inhibitors). View Source
